Gemcitabine Monophosphate Formate Salt

Solubility Formulation In Vitro Assays

Standard gemcitabine requires rate-limiting activation by deoxycytidine kinase (dCK), complicating resistance mechanism studies. This phosphorylated formate salt delivers the active monophosphate directly, eliminating kinase-dependent variability. - **Key Advantage**: Bypasses dCK; essential for dCK-deficient cancer model research - **High Solubility**: >100 mg/mL in aqueous buffers-ideal for liposome/nanoparticle formulation - **Analytical Use**: ≥97% purity; suitable as reference standard for ANDA method validation & QC

Molecular Formula C10H14F2N3O9P
Molecular Weight 389.20 g/mol
CAS No. 1316276-85-3
Cat. No. B10760674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemcitabine Monophosphate Formate Salt
CAS1316276-85-3
Molecular FormulaC10H14F2N3O9P
Molecular Weight389.20 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F.C(=O)O
InChIInChI=1S/C9H12F2N3O7P.CH2O2/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;2-1-3/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);1H,(H,2,3)/t4-,6-,7-;/m1./s1
InChIKeyIWMDNZSCVDTYEH-OSZBKLCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gemcitabine Monophosphate Formate Salt: Technical Overview


Gemcitabine Monophosphate Formate Salt (CAS 1316276-85-3, also referenced as 116371-67-6) is a phosphorylated derivative of the nucleoside analog gemcitabine . It is a key intracellular active metabolite responsible for the drug's antineoplastic activity . This formate salt is primarily utilized as a high-purity research chemical and analytical reference standard , facilitating studies into gemcitabine's mechanism of action, resistance pathways, and the development of novel prodrug formulations [1].

Why Substitution Fails in Research


Substituting Gemcitabine Monophosphate Formate Salt with other salts (e.g., disodium) or the parent drug (gemcitabine) in research applications is not equivalent and can lead to significant experimental variability. The specific counterion (formate) and solid-state properties directly influence critical physicochemical parameters such as aqueous solubility and stability, which are fundamental to achieving reproducible results in vitro and in vivo . Furthermore, using the monophosphate form directly bypasses the rate-limiting, kinase-dependent activation step required by the parent drug, a key advantage in models of drug resistance that cannot be replicated by gemcitabine itself [1]. Selecting the precise chemical form ensures consistency in experimental conditions and data interpretation.

Evidence for Product Differentiation


Aqueous Solubility vs. Disodium Salt

Gemcitabine Monophosphate Formate Salt demonstrates a critical advantage in aqueous solubility compared to the disodium salt form, enabling a wider range of in vitro and in vivo experimental conditions without the need for potentially confounding organic co-solvents. The formate salt exhibits a water solubility of 100 mg/mL , whereas the disodium salt is reported as insoluble in water .

Solubility Formulation In Vitro Assays

Bypass of dCK Phosphorylation in Resistant Models

A key mechanistic advantage of using the monophosphate form is its ability to circumvent deoxycytidine kinase (dCK) deficiency, a primary mechanism of resistance to gemcitabine. Research demonstrates that while gemcitabine requires dCK for activation, a prodrug designed to deliver gemcitabine monophosphate intracellularly was more active than gemcitabine against two dCK-deficient cell lines [1]. This class-level benefit extends to the formate salt, which provides the active monophosphate moiety directly.

Drug Resistance dCK Deficiency Prodrug Strategy

Cytotoxicity Profile in Cancer Cell Lines

In vitro studies comparing the free monophosphate (dFdCMP) to the parent drug (dFdC) reveal a nuanced, cell-line-dependent cytotoxic profile. For instance, in MCF7 breast cancer cells, the monophosphate (dFdCMP) shows an IC50 of 29 µM, compared to 21 µM for gemcitabine, indicating slightly lower potency in this specific free-drug context [1]. This data is essential for researchers using the monophosphate as a control or intermediate in their studies.

Cytotoxicity IC50 Cancer Cell Lines

Research and Industrial Application Scenarios


Analytical Reference Standard for Quality Control

Given its high purity (≥97%) and well-characterized nature, Gemcitabine Monophosphate Formate Salt is ideally suited as an analytical reference standard . It is explicitly recommended for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of Gemcitabine .

Investigating dCK-Independent Resistance

The compound is a critical tool for researchers studying gemcitabine resistance. As it provides the active monophosphate directly, it can be used to bypass the rate-limiting phosphorylation by deoxycytidine kinase (dCK) [1]. This allows for the specific interrogation of downstream metabolic and resistance pathways in dCK-deficient cancer models.

Nanoparticle and Drug Delivery Development

The high aqueous solubility of the formate salt (100 mg/mL) makes it an excellent candidate for incorporation into advanced drug delivery systems, such as nanoparticles or liposomes. Its solubility profile facilitates the formulation process and is key to achieving high drug loading, which is essential for enhancing therapeutic efficacy in preclinical models .

In Vitro Control for Prodrug Studies

As a stable and well-defined active intermediate of gemcitabine , the formate salt serves as an essential positive control and reference compound in in vitro studies evaluating novel gemcitabine prodrugs (e.g., NUC-1031) or investigating the activity of its downstream metabolites, dFdCDP and dFdCTP [2].

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